Anthra(9,1,2-cde)benzo(rst)pentaphene, trichloro-5,10-diethoxy-
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Overview
Description
Anthra(9,1,2-cde)benzo(rst)pentaphene, trichloro-5,10-diethoxy- is a complex organic compound with a unique structure that includes multiple aromatic rings and functional groups
Preparation Methods
The synthesis of Anthra(9,1,2-cde)benzo(rst)pentaphene, trichloro-5,10-diethoxy- typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the core anthraquinone structure, followed by the introduction of the benzo and pentaphene rings. The trichloro and diethoxy groups are then added through specific substitution reactions. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, including the use of catalysts and controlled temperature and pressure conditions .
Chemical Reactions Analysis
Anthra(9,1,2-cde)benzo(rst)pentaphene, trichloro-5,10-diethoxy- undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.
Substitution: Common reagents for substitution reactions include halogens and alkyl groups, leading to the formation of derivatives with different properties.
Addition: This reaction can add new groups to the aromatic rings, altering the compound’s reactivity and properties
Scientific Research Applications
Anthra(9,1,2-cde)benzo(rst)pentaphene, trichloro-5,10-diethoxy- has several scientific research applications:
Chemistry: Used as a precursor for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a diagnostic tool.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic cells
Mechanism of Action
The mechanism of action of Anthra(9,1,2-cde)benzo(rst)pentaphene, trichloro-5,10-diethoxy- involves its interaction with specific molecular targets and pathways. The compound can intercalate into DNA, disrupting replication and transcription processes. It may also interact with cellular enzymes, inhibiting their activity and leading to cell death. The exact pathways and targets depend on the specific application and the cellular context .
Comparison with Similar Compounds
Anthra(9,1,2-cde)benzo(rst)pentaphene, trichloro-5,10-diethoxy- can be compared with other polycyclic aromatic hydrocarbons (PAHs) and their derivatives:
Anthracene: A simpler PAH with three fused benzene rings, used in the production of dyes and as a scintillator.
Benzo[a]pyrene: A PAH known for its carcinogenic properties, used in research on cancer mechanisms.
Pentacene: A PAH with five fused benzene rings, used in organic electronics for its semiconducting properties.
The uniqueness of Anthra(9,1,2-cde)benzo(rst)pentaphene, trichloro-5,10-diethoxy- lies in its specific functional groups and the resulting chemical and physical properties, making it suitable for specialized applications .
Properties
CAS No. |
40537-72-2 |
---|---|
Molecular Formula |
C38H23Cl3O2 |
Molecular Weight |
617.9 g/mol |
IUPAC Name |
15,29,30-trichloro-12,21-diethoxynonacyclo[18.10.2.22,5.03,16.04,13.06,11.017,31.022,27.028,32]tetratriaconta-1(31),2,4,6,8,10,12,14,16,18,20,22,24,26,28(32),29,33-heptadecaene |
InChI |
InChI=1S/C38H23Cl3O2/c1-3-42-37-22-12-8-6-10-19(22)33-32-25(37)16-15-23-29-27(39)17-26-28-20(18-9-5-7-11-21(18)38(26)43-4-2)13-14-24(30(28)29)34(31(23)32)36(41)35(33)40/h5-17H,3-4H2,1-2H3 |
InChI Key |
ZKTIYNAZFIWRSM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C2C=CC3=C4C(=CC5=C(C6=CC=CC=C6C7=C5C4=C(C=C7)C8=C3C2=C(C9=CC=CC=C91)C(=C8Cl)Cl)OCC)Cl |
Origin of Product |
United States |
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